molecular formula C16H22N2O5 B1330939 Z-Gly-D-leu-OH CAS No. 57818-73-2

Z-Gly-D-leu-OH

Cat. No.: B1330939
CAS No.: 57818-73-2
M. Wt: 322.36 g/mol
InChI Key: MRRLFGAIRAUOCS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-D-leu-OH: , also known as (2R)-2-[(benzyloxycarbonyl)amino]acetylamino]-4-methylpentanoic acid, is a dipeptide compound. It is commonly used in peptide synthesis and has applications in various fields of scientific research. The compound is characterized by its molecular weight of 322.36 and a melting point range of 133-144°C .

Scientific Research Applications

Chemistry: Z-Gly-D-leu-OH is widely used in peptide synthesis as a building block for creating larger peptide chains. It serves as a model compound for studying peptide bond formation and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate dynamics. It is also employed in the design of peptide-based inhibitors and therapeutic agents .

Medicine: Its stability and ease of synthesis make it an attractive candidate for pharmaceutical research .

Industry: this compound is used in the production of peptide-based materials and coatings. Its properties make it suitable for applications in biotechnology and materials science .

Safety and Hazards

When handling “Z-Gly-D-leu-OH”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Mechanism of Action

Target of Action

Z-Gly-D-leu-OH, also known as Larazotide, is a synthetic eight amino acid peptide that functions as a tight junction regulator . Its primary targets are the tight junctions in the intestinal epithelium . These junctions play a crucial role in maintaining the barrier function of the intestines, preventing the passage of harmful substances from the gut into the bloodstream .

Mode of Action

This compound interacts with its targets by reversing leaky junctions to their normally closed state . It does this by inhibiting paracellular permeability, a process that allows fragments of gliadin protein to get past the intestinal epithelium and subsequently trigger an immune response . This compound intervenes in this pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and the associated increase in intestinal permeability .

Biochemical Pathways

The action of this compound affects the zonulin pathway, which is involved in the regulation of tight junctions . By blocking zonulin receptors, this compound prevents the disassembly of tight junctions and maintains the integrity of the intestinal barrier . This action can have downstream effects on immune response, as it prevents the passage of gliadin fragments that can trigger an immune reaction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the maintenance of the integrity of the intestinal barrier . By preventing the disassembly of tight junctions, this compound helps to keep harmful substances from passing from the gut into the bloodstream . This can have significant effects on immune response and overall health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of gliadin fragments in the gut can trigger the release of zonulin and the subsequent disassembly of tight junctions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-leu-OH typically involves the coupling of N-benzyloxycarbonyl-glycine (Z-Gly-OH) with D-leucine. The reaction is often carried out using coupling reagents such as propylphosphonic anhydride (T3P®) in an organic solvent like ethyl acetate. The reaction conditions are optimized to achieve high efficiency and minimal racemization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These systems utilize solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and subsequently cleaved to obtain the desired product. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-D-leu-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Z-Gly-D-leu-OH is unique due to its specific structure, which includes a D-leucine residue. This configuration imparts distinct properties, such as increased stability and resistance to enzymatic degradation, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2R)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRLFGAIRAUOCS-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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